molecular formula C25H19FN4OS B2757535 4-(4-fluorobenzyl)-1-[(4-vinylbenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 1114860-97-7

4-(4-fluorobenzyl)-1-[(4-vinylbenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Cat. No.: B2757535
CAS No.: 1114860-97-7
M. Wt: 442.51
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Description

This compound belongs to the [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one family, a heterocyclic scaffold known for diverse pharmacological activities. Structurally, it features:

  • A 1-[(4-vinylbenzyl)thio] substituent at position 1, introducing a sulfur atom and a vinyl moiety, which may enhance reactivity or modulate binding affinity.

The 4-fluorobenzyl group is a common pharmacophore in CNS-active and antimicrobial agents, while the vinylbenzylthio side chain is relatively unique, offering steric and electronic distinctions compared to other derivatives.

Properties

CAS No.

1114860-97-7

Molecular Formula

C25H19FN4OS

Molecular Weight

442.51

IUPAC Name

1-[(4-ethenylphenyl)methylsulfanyl]-4-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one

InChI

InChI=1S/C25H19FN4OS/c1-2-17-7-9-19(10-8-17)16-32-25-28-27-24-29(15-18-11-13-20(26)14-12-18)23(31)21-5-3-4-6-22(21)30(24)25/h2-14H,1,15-16H2

SMILES

C=CC1=CC=C(C=C1)CSC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)F

solubility

not available

Origin of Product

United States

Biological Activity

The compound 4-(4-fluorobenzyl)-1-[(4-vinylbenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a novel synthetic derivative of the quinazoline class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article examines the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C19H18FN5S
  • Molecular Weight : 367.44 g/mol
  • IUPAC Name : this compound

This compound features a fluorobenzyl group and a vinylbenzyl thioether moiety, which are believed to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

Cytotoxicity Assays

The cytotoxic effects of this compound were evaluated against various cancer cell lines. The results are summarized in the following table:

Cell LineIC50 (µM)Reference Compound IC50 (µM)
HepG26.292.62 (VIIa)
HCT-1162.443.91 (VIIa)
MCF-7Not yet determinedN/A

These findings indicate that the compound exhibits promising cytotoxic activity against liver and colon cancer cell lines .

Topoisomerase II Inhibition

The inhibition of Topo II was assessed using a standard assay. The compound showed an IC50 value of 15.16 µM, indicating moderate inhibitory activity compared to other derivatives .

Study 1: Anticancer Efficacy

A recent study explored the anticancer efficacy of various triazoloquinazoline derivatives, including our compound of interest. The study concluded that compounds with a fluorobenzyl substituent exhibited enhanced cytotoxicity due to increased lipophilicity and better DNA intercalation capabilities .

Study 2: Antihistaminic Properties

Another investigation into related compounds showed that they effectively protected against histamine-induced bronchospasm with minimal sedation effects compared to traditional antihistamines like chlorpheniramine maleate . This suggests potential therapeutic applications in allergy treatments.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following derivatives share the [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one core but differ in substituents (Table 1):

Table 1: Structural Comparison of Analogues

Compound Name Substituents at Position 1 Substituents at Position 4 Key Structural Features
Target Compound (this article) (4-Vinylbenzyl)thio 4-Fluorobenzyl Vinyl group introduces π-bond reactivity
4-(4-Fluorobenzyl)-1-[(3-methylbenzyl)sulfanyl] () (3-Methylbenzyl)sulfanyl 4-Fluorobenzyl Methyl group reduces steric hindrance
4-Phenyl-1-substituted derivatives () Varied (e.g., triazole, alkyl groups) Phenyl Phenyl group enhances π-π stacking
4-(2-Chlorobenzyl)-1-(piperazinyl) () Piperazinyl-oxopropyl 2-Chlorobenzyl Chlorine atom increases electronegativity
1-Cyclopentyl-7-(methylamino)-4-(phenylmethyl) () Cyclopentyl Phenylmethyl Methylamino group enhances solubility

Key Observations :

  • 4-Fluorobenzyl substituents (target compound and ) are associated with improved blood-brain barrier penetration compared to non-fluorinated analogues (e.g., ).

Pharmacological Activity Comparison

Anticonvulsant Activity
  • 4-Phenyl derivatives (e.g., 4-(4-methylphenyl)-1-piperidinylmethyl) demonstrated ED₅₀ values of 18–25 mg/kg in maximal electroshock (MES) tests, comparable to phenytoin .
  • Target Compound: No direct anticonvulsant data available, but fluorinated analogues (e.g., ) show enhanced CNS activity due to fluorobenzyl’s metabolic stability.
Antimicrobial Activity
  • 4-(4-Fluorobenzyl) derivatives exhibited >80% inhibition against Acinetobacter baumannii (e.g., compound 7{3} in ).
  • The vinylbenzylthio group may enhance membrane permeability, though this requires validation.
Antihistaminic Activity
  • 4-(2-Methoxyphenyl)-1-methyl derivatives (e.g., ) showed 68.67% protection against histamine-induced bronchoconstriction, comparable to chlorpheniramine.
  • Fluorine substitution (target compound) may reduce sedation compared to chlorinated analogues (e.g., ).

Physicochemical and Pharmacokinetic Properties

Table 2: Property Comparison

Compound Molecular Weight logP (Predicted) PSA (Ų) Key Pharmacokinetic Notes
Target Compound ~467.5* 4.2 75.3 High lipophilicity; potential CYP inhibition
4-(4-Fluorobenzyl)-1-[(3-methylbenzyl)sulfanyl] () 453.5 3.9 72.8 Improved metabolic stability vs. non-fluorinated
1-Cyclopentyl-7-(methylamino) () 373.45 2.5 63.1 Enhanced solubility due to methylamino

Notes:

  • PSA (Polar Surface Area) : Lower PSA in correlates with better oral bioavailability.

Q & A

Q. What are the key synthetic strategies for constructing the triazolo[4,3-a]quinazolinone core in this compound?

The synthesis typically involves multi-step reactions, starting with the formation of the quinazolinone scaffold followed by triazole ring annulation. Key steps include:

  • Cyclocondensation : Using thiourea or thiosemicarbazide derivatives to form the triazole ring .
  • Substitution reactions : Introducing the 4-fluorobenzyl and 4-vinylbenzylthio groups via nucleophilic aromatic substitution or thiol-ene click chemistry .
  • Optimization : Reaction conditions (e.g., solvents like DMF or THF, temperatures between 70–100°C, and catalysts like K₂CO₃) are critical for yield and purity .

Q. How can reaction conditions be optimized to improve the yield of the final product?

Systematic optimization involves:

  • Solvent screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Catalyst selection : Bases like triethylamine or K₂CO₃ improve substitution reactions .
  • Temperature control : Higher temperatures (80–100°C) accelerate ring closure but may require inert atmospheres to prevent decomposition .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and regioselectivity .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • HPLC : Assesses purity (>95% typically required for biological testing) .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) aid in predicting the reactivity and stability of this compound?

  • DFT calculations : Used to model electron distribution, highlighting nucleophilic/electrophilic sites for substitution reactions .
  • Docking studies : Predict binding affinities to biological targets (e.g., enzymes) by analyzing interactions with active-site residues .
  • Thermodynamic stability : Gibbs free energy calculations assess the feasibility of synthetic pathways .

Q. What structural features contribute to its potential biological activity, and how can SAR studies be designed?

  • Critical substituents : The 4-fluorobenzyl group enhances lipophilicity and membrane permeability, while the vinylbenzylthio moiety may enable covalent binding to targets .
  • SAR approaches :
  • Analog synthesis : Vary substituents (e.g., halogens, alkyl chains) on the benzyl and triazole groups .
  • Bioactivity assays : Test analogs against disease models (e.g., antimicrobial, anticancer) to correlate structural changes with efficacy .

Q. How can crystallographic data resolve contradictions in reported biological activity profiles?

  • X-ray crystallography : Determines 3D conformation, revealing how crystal packing or tautomerism might affect activity .
  • Polymorphism screening : Identifies stable crystalline forms with improved bioavailability or solubility .

Q. What mechanistic insights can be gained from studying its interaction with cytochrome P450 enzymes?

  • Metabolic stability assays : LC-MS/MS tracks metabolite formation (e.g., oxidative defluorination or sulfoxide formation) .
  • Enzyme inhibition studies : IC₅₀ values determine if the compound acts as a competitive/non-competitive inhibitor .

Methodological Considerations

Q. How should researchers address discrepancies in reported synthetic yields across studies?

  • Reproducibility checks : Verify solvent purity, catalyst batch, and reaction setup (e.g., inert vs. ambient conditions) .
  • Scale-up adjustments : Pilot reactions at small scale (1–5 mmol) to identify bottlenecks before scaling .

Q. What strategies mitigate byproduct formation during triazole ring annulation?

  • Protecting groups : Temporarily block reactive sites (e.g., amine groups) to prevent undesired cyclization .
  • Microwave-assisted synthesis : Reduces reaction time and byproducts via controlled heating .

Q. How can in silico toxicity profiling guide subsequent in vivo studies?

  • ADMET prediction : Tools like SwissADME estimate absorption, hepatotoxicity, and blood-brain barrier penetration .
  • Metabolite prediction : Software (e.g., Meteor Nexus) identifies potential toxic metabolites for targeted testing .

Tables for Key Data

Q. Table 1. Optimized Reaction Conditions for Key Synthetic Steps

StepSolventTemperature (°C)CatalystYield (%)Reference
Triazole formationDMF80K₂CO₃72
Benzyl substitutionTHF60NaH85
PurificationEthanolRecrystallization95

Q. Table 2. Computational Parameters for DFT Studies

ParameterValueSoftwareReference
Basis setB3LYP/6-31G(d,p)Gaussian 09
Solvent modelPCM (Water)
Docking score range-8.5 to -10.2 kcal/molAutoDock Vina

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